5-Benzyl-2-chlorooxazole
Description
Historical Context of Oxazole (B20620) Chemistry
The journey of oxazole chemistry began in the late 19th and early 20th centuries. The first synthesis of an oxazole derivative was a significant milestone, paving the way for extensive research into this class of compounds. Early methods, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, and the Fischer oxazole synthesis from cyanohydrins and aldehydes, laid the foundational groundwork for accessing these heterocyclic systems. irjmets.comnumberanalytics.com The discovery that oxazole rings are present in various natural products further fueled interest in their synthesis and properties.
Importance of Chlorooxazole Derivatives in Synthetic Organic Chemistry
The introduction of a halogen atom, particularly chlorine, onto the oxazole scaffold dramatically enhances its synthetic utility. Chlorooxazoles are versatile building blocks in organic synthesis. sigmaaldrich.comsigmaaldrich.com The chlorine atom acts as a good leaving group, facilitating a variety of nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups at the chlorinated position, enabling the construction of complex molecular architectures.
Furthermore, the chlorine substituent can influence the electronic properties of the oxazole ring, affecting its reactivity in other transformations such as cross-coupling reactions. For instance, 2-chlorooxazole (B1317313) derivatives can participate in Suzuki and Stille coupling reactions, providing a powerful tool for the formation of carbon-carbon bonds. sci-hub.se This reactivity is crucial for the synthesis of highly substituted oxazoles, which are often sought after for their potential biological activities.
The strategic placement of a chloro substituent allows for regioselective modifications of the oxazole core, making chlorooxazoles highly valuable intermediates in the synthesis of pharmaceuticals and functional materials.
Overview of 5-Benzyl-2-chlorooxazole within the Oxazole Family
Within the broad family of halogenated oxazoles, this compound stands out as a significant, albeit specialized, compound. It incorporates both a reactive chloro group at the 2-position and a benzyl (B1604629) substituent at the 5-position. This combination of features makes it a particularly interesting building block for synthetic chemists.
The benzyl group can influence the compound's physical properties, such as solubility and crystallinity, and can also participate in or direct further chemical transformations. The primary utility of this compound lies in its role as a precursor for more complex molecules. The chloro group can be readily displaced by a variety of nucleophiles, allowing for the introduction of new functionalities. This makes it a key intermediate in the synthesis of polysubstituted oxazoles with potential applications in medicinal chemistry and materials science. For example, it can be used in the synthesis of derivatives with potential anticancer or other therapeutic activities. nih.gov
Table 1: Physicochemical Properties of Representative Oxazole Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Oxazole | C₃H₃NO | 69.06 | Parent heterocyclic compound. |
| 2-Chlorooxazole | C₃H₂ClNO | 103.51 | Halogenated derivative, useful synthetic intermediate. |
| 5-Benzyloxazole (B3260365) | C₁₀H₉NO | 159.19 | Contains a benzyl substituent. |
| This compound | C₁₀H₈ClNO | 193.63 | Combines features of chloro and benzyl substitution. |
Table 2: Synthetic Reactions Involving Chlorooxazole Derivatives
| Reaction Type | Reagents and Conditions | Product Type | Significance |
| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., amines, thiols) | 2-Substituted oxazoles | Versatile method for introducing a wide range of functional groups. |
| Suzuki Coupling | Boronic acids, Palladium catalyst, Base | 2-Aryl/vinyl-oxazoles | Forms carbon-carbon bonds, expanding molecular complexity. |
| Stille Coupling | Organostannanes, Palladium catalyst | 2-Alkyl/aryl/vinyl-oxazoles | Another powerful C-C bond-forming reaction. |
| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts, Base | 2-Alkynyl-oxazoles | Introduces alkyne functionality. |
Compound Names Mentioned in this Article:
this compound
Oxazole
2-Chlorooxazole
5-Benzyloxazole
Structure
2D Structure
3D Structure
Properties
CAS No. |
1196154-16-1 |
|---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-benzyl-2-chloro-1,3-oxazole |
InChI |
InChI=1S/C10H8ClNO/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
RFWJYPIXSYQBLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(O2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Benzyl 2 Chlorooxazole and Analogous Chlorooxazole Structures
Direct Synthetic Routes to the 2-Chlorooxazole (B1317313) Core
The formation of the 2-chlorooxazole heterocycle can be achieved through methods that either construct the ring directly with the chlorine atom in place or introduce it onto a preformed oxazole (B20620).
Direct cyclization strategies build the chlorooxazole ring from acyclic precursors. These methods are advantageous as they can establish the core structure in a single, efficient step.
One notable approach involves the reaction of acyl cyanides with aldehydes in the presence of hydrogen chloride. This method has been used to synthesize 4-chloro-5-phenyloxazoles, demonstrating a viable pathway to chloro-substituted oxazole rings directly from simple starting materials. researchgate.net Another modern cyclization constructs the oxazole ring from carboxylic acid precursors. For instance, triflylpyridinium (DMAP-Tf) can be employed to activate carboxylic acids for cyclization with isocyanides. A similar one-pot synthesis can be achieved by first converting a carboxylic acid to its acyl chloride intermediate, followed by cyclization.
Classical methods such as the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones, also provide a foundational route to the oxazole core. pharmaguideline.com Dehydrating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) used in these reactions can simultaneously serve as chlorinating agents, potentially yielding 2-chlorooxazoles directly.
| Method | Precursors | Key Reagents | Significance | Reference |
|---|---|---|---|---|
| Acyl Cyanide Cyclization | Acyl cyanides, Aldehydes | Hydrogen Chloride (HCl) | Direct formation of chloro-substituted oxazoles. | researchgate.net |
| Triflylpyridinium-Mediated Cyclization | Carboxylic acids, Isocyanides | DMAP-Tf | Modern method bypassing preformed oxazole rings. | |
| Acyl Chloride Intermediate Cyclization | Carboxylic acids | Oxalyl chloride, Ammonium acetate (B1210297) | Scalable, one-pot approach. |
Alternatively, the 2-chloro substituent can be installed on a pre-existing oxazole ring through various halogenation techniques. The C2 position of the oxazole ring is susceptible to deprotonation and subsequent reaction with an electrophilic chlorine source. pharmaguideline.com
A general and selective protocol involves the lithiation of an oxazole at the 2-position, followed by quenching with an electrophilic chlorine source like hexachloroethane, to provide the 2-chlorooxazole. scispace.com Other common chlorinating agents have been successfully employed. Bis(trichloromethyl) carbonate, also known as triphosgene, reacts with oxazole-4-carboxylic acid to give the 2-chloro derivative in good yield. Similarly, thionyl chloride (SOCl₂) is a common reagent for introducing chlorine at the 2-position. For electrophilic chlorination, N-Chlorosuccinimide (NCS) can be used, often in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃). The chlorine atom in 2-chlorooxazoles is readily replaced by nucleophiles, highlighting the synthetic utility of these intermediates. thieme-connect.de
| Reagent | Conditions | Yield | Selectivity (2-Cl) | Reference |
|---|---|---|---|---|
| Triphosgene | Dichloromethane, 5–30°C | 62% | >95% | |
| N-Chlorosuccinimide (NCS) / FeCl₃ | Acetonitrile, 80°C, 12 hours | 58% | High | |
| Hexachloroethane | Lithiation (nBuLi) at -78°C, then warm to RT | Not specified | Selective | scispace.com |
| Thionyl Chloride (SOCl₂) | Reflux conditions | Not specified | Common method |
Cyclization Reactions for Chlorooxazole Formation
Synthesis of 5-Benzyl-Substituted Oxazoles
The introduction of the benzyl (B1604629) group at the C5 position can be accomplished either by using a precursor that already contains the benzyl moiety or by attaching it after the oxazole ring has been formed.
Synthesizing the oxazole ring from starting materials that already contain the benzyl group is a highly efficient strategy. A prominent example is the van Leusen oxazole synthesis, which traditionally reacts aldehydes with tosylmethyl isocyanide (TosMIC). nih.gov A modified approach uses substituted benzyl bromides or benzyl alcohols as precursors. organic-chemistry.orgthieme-connect.com In this tandem process, the benzyl precursor is oxidized in situ to the corresponding benzaldehyde, which then undergoes the van Leusen cyclization with TosMIC to yield the 5-benzyl-substituted oxazole. nih.govorganic-chemistry.org This method is tolerant of various functional groups and proceeds under mild conditions. organic-chemistry.org
Another strategy involves the condensation of a pre-functionalized component, such as p-chlorophenyl acetic acid, with a suitable partner like 2,4-diaminophenol-hydrochloride in polyphosphoric acid to form a 2-benzyl-substituted benzoxazole, which serves as an analogous system. nih.gov
Attaching the benzyl group after the oxazole ring has been synthesized offers a different strategic advantage, allowing for late-stage diversification. While direct C-H benzylation of an oxazole at the C5 position can be challenging, a common method involves the functionalization of a pre-installed group. For example, a 5-halo-oxazole can be synthesized and subsequently used in a palladium-catalyzed cross-coupling reaction with a suitable benzyl-organometallic reagent (e.g., benzylzinc chloride in a Negishi coupling or benzylboronic acid in a Suzuki coupling). acs.orgnih.gov
Furthermore, benzylation can be achieved on reactive functional groups attached to the oxazole ring. For instance, S-benzylation of a 2-thio-substituted oxazole has been demonstrated using benzyl bromide, suggesting that analogous C-benzylation could be developed from a suitably activated C5-position. beilstein-journals.org
Introduction of the Benzyl Moiety via Pre-functionalized Precursors
Modern Catalytic Approaches in 5-Benzyl-2-chlorooxazole Synthesis
Modern catalysis offers powerful tools for the synthesis and functionalization of chlorooxazoles. Transition-metal catalysis, in particular, has enabled reactions that were previously difficult to achieve.
Palladium-catalyzed cross-coupling reactions are exceptionally versatile for modifying the 2-chlorooxazole scaffold. acs.orgnih.gov Suzuki, Stille, and Negishi reactions have been successfully used to install various substituents at the C2 position of ethyl 2-chlorooxazole-4-carboxylate, demonstrating the high reactivity of the C-Cl bond under these conditions. acs.orgnih.gov These methods provide a robust platform for introducing aryl, vinyl, or alkyl groups, and could be adapted for introducing a benzyl group at a different position if a di-halo oxazole precursor is used.
Copper-catalyzed reactions have emerged as an attractive alternative for constructing the oxazole ring itself. researchgate.net A copper-catalyzed tandem oxidative cyclization of enamides or a reaction between primary amines and α-ketoesters can produce polysubstituted oxazoles under mild conditions. researchgate.netorganic-chemistry.org Additionally, silver-catalyzed oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides presents another novel catalytic route to the oxazole core. rsc.org Photocatalysis using ruthenium complexes has also been applied to the synthesis of substituted oxazoles from α-bromoketones and benzylamines, representing a sustainable and modern approach. organic-chemistry.org
| Reaction Type | Coupling Partner | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 91% | acs.org |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 85% | acs.org |
| Negishi | Phenylzinc chloride | Pd(dppf)Cl₂ | 88% | acs.org |
Transition-Metal-Mediated Cyclizations
Transition metal catalysis offers powerful and efficient pathways for the construction of complex heterocyclic systems. frontiersin.org Catalysts based on palladium, copper, gold, and rhodium have been extensively used for synthesizing oxazoles through various mechanisms, including intramolecular cyclizations and domino reactions. frontiersin.orgmdpi.comnih.gov In the context of 2-chlorooxazoles, transition metals can play a crucial role either in the direct formation of the chloro-substituted ring or in the functionalization of a pre-existing oxazole core.
One notable method involves the use of a copper catalyst to form the 2-chlorooxazole ring. For instance, certain precursor compounds can be transformed into 2-chlorooxazoles in yields ranging from 31-83% using a system of tert-butyl nitrite (B80452) (t-BuONO) and copper(II) chloride (CuCl₂). researchgate.net
Palladium catalysis is also prominent in the synthesis of substituted oxazoles. While many applications involve the cross-coupling of pre-formed 2-chlorooxazoles to introduce diversity at that position, palladium catalysts can also facilitate the construction of the heterocyclic core. researchgate.netresearchgate.net For example, palladium-catalyzed intramolecular C-H heteroarylation has been used to synthesize fused oxazolo[4,5-c]quinolines from 2-iodo-N-((2-phenyloxazol-4-yl)methyl)anilines, demonstrating the power of palladium in forming complex structures from oxazole precursors under ligand-free conditions. researchgate.net Similarly, copper-catalyzed tandem oxidative cyclization provides an efficient route to polysubstituted oxazoles from readily available starting materials under mild conditions. researchgate.net
Table 1: Examples of Transition-Metal-Mediated Reactions for Oxazole Synthesis
| Catalyst System | Starting Materials | Product Type | Yield (%) | Reference |
| t-BuONO / CuCl₂ | Various Precursors | 2-Chlorooxazoles | 31-83 | researchgate.net |
| Pd/Cu cocatalyst | Benzylamines, 1,2-dicarbonyls, etc. | 2-Arylazoles | Moderate to Good | researchgate.net |
| Pd(OAc)₂ | 2-Iodo-N-((2-phenyloxazol-4-yl)methyl)anilines | Fused Oxazolo[4,5-c]quinolines | - | researchgate.net |
| Copper Catalyst | β-Ketone derivatives, Benzylamines | Polysubstituted Oxazoles | Good | researchgate.net |
Iodine-Catalyzed Oxidative Cyclizations
Molecular iodine has emerged as an economical, low-toxicity, and environmentally friendly catalyst for a variety of organic transformations, including the synthesis of heterocycles like oxazoles. researchgate.netresearchgate.netresearchgate.net Iodine-catalyzed reactions often proceed through oxidative pathways to facilitate the formation of crucial C-O and C-N bonds. researchgate.netresearchgate.net
A practical approach for synthesizing 2,5-disubstituted oxazoles involves an iodine-catalyzed tandem oxidative cyclization. researchgate.net This method can utilize a wide range of common commercial aromatic aldehydes as substrates, demonstrating excellent functional group compatibility. researchgate.net The combination of iodine with an oxidant like tert-butyl hydroperoxide (TBHP) has been shown to be effective. researchgate.net Similarly, the iodine/DMSO system is a highly efficient and flexible combination for the controlled oxidation of methyl ketones to aryl glyoxals, which can then serve as in-situ precursors for heterocycle formation. researchgate.net These methods provide a metal-free pathway to construct the oxazole core. researchgate.net
While the direct synthesis of this compound using this specific methodology is not extensively documented, the principles of iodine-catalyzed oxidative cyclization can be applied. The strategy would involve the reaction of a suitable benzyl-containing precursor with a chlorine source under oxidative conditions mediated by an iodine catalyst. For example, a multipathway domino strategy involving a consecutive iodination/Kornblum oxidation/cyclization sequence has been developed for the metal-free synthesis of 2-acyloxazoles from starting materials like methyl ketones, arylethenes, or arylacetylenes. researchgate.net
Table 2: Iodine-Catalyzed Oxazole Synthesis
| Catalyst/Reagent System | Starting Materials | Reaction Type | Key Features | Reference(s) |
| Iodine / TBHP | α-Aminoketones | Oxidative Cyclization | Metal-free, mild conditions | researchgate.net |
| Iodine / DMSO | Methyl Ketones | Tandem Oxidative Cyclization | Metal-free, in-situ generation of intermediates | researchgate.netresearchgate.net |
| Iodoarene / mCPBA | p-Substituted Phenols | Catalytic Spirocyclization | In-situ generation of hypervalent iodine | beilstein-journals.org |
Van Leusen Oxazole Synthesis and its Adaptations
The Van Leusen oxazole synthesis is a classic and widely used method for preparing 5-substituted oxazoles. mdpi.com The reaction involves a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comwikipedia.org The mechanism begins with the deprotonation of the active methylene (B1212753) group of TosMIC, followed by nucleophilic attack on the aldehyde's carbonyl carbon. wikipedia.org A subsequent intramolecular cyclization (5-endo-dig) forms an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the aromatic oxazole ring. wikipedia.org
The standard Van Leusen reaction directly yields oxazoles with a substituent at the C5 position, originating from the aldehyde, but the C2 position remains unsubstituted. To synthesize a 2-chlorooxazole like this compound, an adaptation of the standard procedure is required. A highly effective strategy involves a two-step sequence: first, the synthesis of the 5-substituted oxazole via the Van Leusen reaction, followed by a direct chlorination at the C2 position. scispace.com
This adaptation involves treating the 5-substituted oxazole (e.g., 5-benzyloxazole (B3260365), synthesized from phenylacetaldehyde (B1677652) and TosMIC) with a strong base, such as n-butyllithium (nBuLi), at low temperatures (e.g., -78 °C). scispace.com This step selectively deprotonates the C2 position, forming a 2-lithiooxazole intermediate. This nucleophilic intermediate is then quenched with an electrophilic chlorine source, such as solid hexachloroethane, to afford the desired 2-chlorooxazole. scispace.com This protocol is general and provides a selective method for preparing various 2-chlorooxazoles. scispace.com
Table 3: Van Leusen Synthesis and C2-Chlorination Adaptation
| Step | Reaction | Reagents | Key Intermediate | Product | Reference |
| 1 | Van Leusen Oxazole Synthesis | Aldehyde, TosMIC, Base (e.g., K₂CO₃) | Oxazoline | 5-Substituted Oxazole | mdpi.comwikipedia.org |
| 2 | C2-Chlorination | 5-Substituted Oxazole, nBuLi, Hexachloroethane | 2-Lithiooxazole | 2-Chloro-5-substituted Oxazole | scispace.com |
Chemical Reactivity and Derivatization Strategies for 5 Benzyl 2 Chlorooxazole
Transition Metal-Catalyzed Cross-Coupling Reactions at the 2-Chloro Position
The chloro-substituent at the C2 position of the oxazole (B20620) ring is a key handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of derivatives.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org In the context of 5-benzyl-2-chlorooxazole, this reaction allows for the introduction of various aryl and vinyl groups at the 2-position.
The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:
An aryl or vinyl boronic acid is coupled with this compound. wikipedia.orgmychemblog.com
The reaction is catalyzed by a palladium complex. wikipedia.orgmychemblog.com
A base is required to facilitate the transmetalation step. wikipedia.orgmychemblog.com
The mechanism involves the oxidative addition of the 2-chlorooxazole (B1317313) to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the 2-substituted-5-benzyloxazole and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and can be tailored for specific substrates. researchgate.net This methodology has been successfully applied to synthesize a variety of 2,5-disubstituted oxazoles.
Table 1: Examples of Catalysts and Conditions for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | Iminophosphine | Various | Various | 25-50 |
| trans-PdBr(N-Succ)(PPh₃)₂ | PPh₃ | Various | Various | Not Specified |
| Pd(OAc)₂ | 2,4-bis[2,6-diisopropylphenyl]-5-{[2,6-diisopropylphenyl]amino}-2,4-dihydro-3H-1,2,4-triazol-3-ylidene | Various | Various | 25 |
Data sourced from multiple studies on Suzuki-Miyaura coupling reactions. researchgate.net
The Stille coupling reaction provides a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organotin compound, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide array of functional groups, making it highly valuable in organic synthesis. openochem.org For this compound, the Stille coupling enables the introduction of aryl, vinyl, allyl, or benzyl (B1604629) groups at the 2-position. openochem.org
The general mechanism involves an oxidative addition of the 2-chlorooxazole to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to furnish the coupled product. wikipedia.orglibretexts.org The reactivity of the organostannane reagent can be tuned, and the reaction conditions can be optimized to achieve high yields. organic-chemistry.org This method has been effectively used for the synthesis of various 2,4-disubstituted and 2,5-disubstituted oxazoles. researchgate.net
Table 2: Typical Components in Stille Coupling Reactions
| Component | Examples |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Dabco |
| Organostannane | Aryl-SnBu₃, Vinyl-SnBu₃, Allyl-SnBu₃ |
| Electrophile | Aryl halides, Vinyl halides, 2-Chlorooxazoles |
Data compiled from various sources on Stille coupling reactions. organic-chemistry.orglibretexts.org
The Heck reaction, a palladium-catalyzed process, couples unsaturated halides with alkenes to form substituted alkenes. wikipedia.org This reaction is a cornerstone of C-C bond formation in organic synthesis. thermofisher.com In the case of this compound, the Heck reaction can be employed to introduce alkenyl or aryl moieties at the 2-position. thermofisher.comorganic-chemistry.org
The reaction mechanism typically involves the oxidative addition of the 2-chlorooxazole to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. libretexts.org The reaction tolerates a variety of functional groups. thermofisher.com Modifications to the Heck reaction, such as using ionic liquids as the solvent, can enhance catalyst reusability. wikipedia.org
Table 3: Key Components and Variations of the Heck Reaction
| Component | Description |
| Catalyst | Palladium complexes like Pd(OAc)₂, PdCl₂, or [Pd(PPh₃)₄]. wikipedia.org |
| Substrates | Aryl or vinyl halides and alkenes. wikipedia.orgorganic-chemistry.org |
| Base | Triethylamine, potassium carbonate, or sodium acetate (B1210297) are commonly used. wikipedia.org |
| Variations | Ionic liquid Heck reaction for catalyst recycling. wikipedia.org Intramolecular Heck reactions are often more efficient. libretexts.org |
Information gathered from various studies on the Heck reaction.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org For this compound, this reaction allows for the direct introduction of an alkynyl group at the 2-position.
The reaction can be performed under mild conditions, such as at room temperature and in aqueous media, which makes it suitable for the synthesis of complex molecules. wikipedia.org The choice of solvent can significantly impact the reaction rate and yield. lucp.net While the classic Sonogashira reaction uses a copper co-catalyst, copper-free variations have also been developed. organic-chemistry.org
Table 4: Catalysts and Conditions for Sonogashira Coupling
| Catalyst System | Base | Solvent | Key Features |
| PdCl₂(PPh₃)₂ / CuI | Amine base (e.g., Et₃N) | Various | The classic and most employed system. mdpi.com |
| Pd(OAc)₂ / Ligand | Various | Various | Used in some copper-free variations. mdpi.com |
| Nickel catalysts | Various | Various | Allows for coupling of non-activated alkyl halides. wikipedia.org |
| NHC Palladium Complexes | Various | Various | Can be used for both copper co-catalyzed and copper-free reactions. libretexts.org |
Data compiled from multiple sources on Sonogashira coupling reactions.
While palladium is the most common catalyst for cross-coupling reactions, nickel catalysts have emerged as a powerful alternative, often offering complementary reactivity and being more cost-effective. uni-regensburg.deprinceton.edu Nickel-catalyzed cross-coupling reactions can be used to form C-C, C-O, and C-N bonds. uni-regensburg.de
In the context of 2-chlorooxazoles, nickel catalysis can be applied to reactions analogous to the Suzuki-Miyaura, Stille, and Sonogashira couplings. nih.govrsc.org For instance, nickel-catalyzed Sonogashira couplings have been developed for the alkynylation of non-activated alkyl halides. wikipedia.org Nickel catalysts are also effective for the cross-electrophile coupling of aryl halides with alkyl halides. nih.gov The mechanism of nickel-catalyzed reactions is often dependent on the specific ligand used. rsc.org Recent advancements include migratory cross-coupling reactions that can form 2°-2° carbon-carbon bonds from 1° and 2° carbon coupling partners. rsc.org
Table 5: Examples of Nickel-Catalyzed Cross-Coupling Reactions
| Reaction Type | Substrates | Ligand | Key Feature |
| Cross-electrophile coupling | 2-chloropyridines, alkyl bromides | Bathophenanthroline | Synthesis of 2-alkylated pyridines. nih.gov |
| Migratory alkyl-alkyl coupling | Two different alkyl electrophiles | Not specified | Formation of 2°-2° C-C bonds. rsc.org |
| C-O and C-N coupling | Aryl halides, various nucleophiles | tert-Butylamine (bifunctional) | Photoredox reaction with broad applicability. uni-regensburg.de |
Information sourced from studies on nickel-catalyzed cross-coupling reactions.
Sonogashira Coupling for Alkynylation
Nucleophilic Substitution Reactions at the Oxazole Ring and Benzyl Moiety
Beyond transition metal-catalyzed reactions, the this compound scaffold can undergo nucleophilic substitution at both the oxazole ring and the benzyl group.
The 2-chloro position of the oxazole ring can be susceptible to nucleophilic aromatic substitution (SNA_r). This type of reaction typically requires either harsh conditions (high temperature and/or pressure) or the presence of activating electron-withdrawing groups on the aromatic ring. govtpgcdatia.ac.inpressbooks.pub The oxazole ring itself, being a heteroaromatic system, can be activated towards nucleophilic attack. researchgate.net The reaction proceeds through an addition-elimination mechanism, forming a Meisenheimer-like intermediate. govtpgcdatia.ac.in
The benzyl moiety provides another site for reactivity. The benzylic protons are relatively acidic and can be removed by a strong base to generate a benzylic carbanion. This carbanion can then react with various electrophiles. Furthermore, the C-H bonds at the benzylic position are weaker than other sp³ C-H bonds, making them susceptible to radical reactions. wikipedia.org The benzyl group can also serve as a protecting group for alcohols and amines, which can be removed under various conditions. wikipedia.orgorganic-chemistry.org Reactions can also be performed on the aromatic ring of the benzyl group, such as electrophilic aromatic substitution, although the reactivity will be influenced by the oxazole ring.
Amination Reactions
The introduction of an amine group (-NH2) into an organic molecule is a fundamental transformation in synthetic chemistry. In the case of this compound, the chlorine atom at the C2 position serves as an excellent handle for amination reactions. This transformation can be achieved through several methodologies, most notably via palladium-catalyzed cross-coupling reactions or through direct nucleophilic aromatic substitution (SNAr).
Palladium-catalyzed amination has proven effective for the coupling of amines with 2-halogenated oxazoles. acs.org For instance, the reaction of 2-chlorooxazole with the secondary amine morpholine (B109124) has been shown to yield the corresponding 2-aminooxazole product in substantial yield. acs.org These reactions typically employ a palladium precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand in the presence of a base. acs.org
Alternatively, the inherent electron-deficient nature of the oxazole ring facilitates direct SNAr reactions with amine nucleophiles, particularly for electron-rich heteroaryl chlorides. researchgate.net This pathway is often viable without the need for a transition-metal catalyst, especially with strong amine nucleophiles or under forcing conditions. researchgate.net The reaction proceeds by the addition of the amine to the C2 carbon, followed by the elimination of the chloride ion to restore the aromaticity of the oxazole ring. A variety of primary and secondary amines can be utilized in these reactions, leading to a diverse array of 2-aminooxazole derivatives. organic-chemistry.org
Table 1: Examples of Amination Reactions on a 2-Chlorooxazole Core
| Amine Nucleophile | Reaction Type | Potential Product Structure |
|---|---|---|
| Morpholine | Pd-catalyzed or SNAr | 5-Benzyl-2-(morpholin-4-yl)oxazole |
| Piperidine | Pd-catalyzed or SNAr | 5-Benzyl-2-(piperidin-1-yl)oxazole |
| Aniline | Pd-catalyzed (Buchwald-Hartwig) | 5-Benzyl-2-(phenylamino)oxazole |
Alkoxylation and Thiolation Reactions
Similar to amination, the C2-chloro substituent of this compound can be displaced by oxygen and sulfur nucleophiles to afford the corresponding ethers and thioethers. These alkoxylation and thiolation reactions are valuable for introducing further functional diversity into the oxazole scaffold.
The reactions typically proceed via a nucleophilic aromatic substitution mechanism, where an alkoxide (RO⁻) or thiolate (RS⁻) anion attacks the electrophilic C2 carbon, leading to the displacement of the chloride. The use of strong bases like sodium hydride (NaH) to deprotonate the parent alcohol or thiol is common practice to generate the required nucleophile in situ.
Thiol-addition reactions are a well-established method for forming carbon-sulfur bonds. rsc.org The high nucleophilicity of thiolates makes them particularly effective for substitution reactions on electron-poor aromatic and heteroaromatic systems. The resulting 2-alkoxy- and 2-alkylthio-oxazole derivatives can serve as versatile intermediates for further synthetic manipulations.
Table 2: Potential Alkoxylation and Thiolation Reactions
| Nucleophile Precursor | Nucleophile | Potential Product |
|---|---|---|
| Methanol (CH₃OH) | Methoxide (CH₃O⁻) | 5-Benzyl-2-methoxyoxazole |
| Ethanol (C₂H₅OH) | Ethoxide (C₂H₅O⁻) | 2-Ethoxy-5-benzyloxazole |
| Thiophenol (C₆H₅SH) | Phenylthiolate (C₆H₅S⁻) | 5-Benzyl-2-(phenylthio)oxazole |
Reactions with Stabilized Carbanions
The formation of new carbon-carbon bonds at the C2 position of this compound can be effectively achieved using stabilized carbanions as nucleophiles. Carbanions are electron-rich, negatively charged species that act as potent nucleophiles. dalalinstitute.com Their stability, and thus their utility in synthesis, is greatly enhanced by the presence of adjacent electron-withdrawing groups, such as esters, nitriles, or sulfones, which can delocalize the negative charge through resonance. curlyarrows.comlibretexts.org
In this context, carbanions derived from active methylene (B1212753) compounds like diethyl malonate, ethyl cyanoacetate, or malononitrile (B47326) are ideal nucleophiles. These carbanions are typically generated by treatment with a suitable base, such as sodium ethoxide or sodium hydride. The resulting stabilized carbanion then attacks the C2 position of the oxazole ring, displacing the chloride and forging a new C-C bond. uomustansiriyah.edu.iq This strategy provides a powerful route to C2-alkylated oxazole derivatives, which are otherwise challenging to synthesize.
Table 3: C-C Bond Formation with Stabilized Carbanions
| Carbanion Source | Stabilizing Group(s) | Potential Product at C2 |
|---|---|---|
| Diethyl malonate | Two -COOEt groups | Diethyl 2-(5-benzyloxazol-2-yl)malonate |
| Ethyl cyanoacetate | -CN, -COOEt | Ethyl 2-(5-benzyloxazol-2-yl)-2-cyanoacetate |
| Malononitrile | Two -CN groups | 2-(5-Benzyloxazol-2-yl)malononitrile |
Electrophilic Aromatic Substitution on the Benzyl Group
The benzyl group attached to the oxazole ring provides a secondary site for chemical modification via electrophilic aromatic substitution (EAS). The oxazole ring itself generally acts as a mild deactivating group due to the electronegativity of its nitrogen and oxygen atoms, which withdraws electron density from the attached benzyl moiety. This deactivation makes the phenyl ring of the benzyl group less reactive towards electrophiles than unsubstituted benzene (B151609).
The directing effect of the oxazole substituent guides incoming electrophiles primarily to the ortho and para positions of the phenyl ring. However, due to steric hindrance from the C5-methylene bridge and the oxazole ring itself, substitution at the para position is typically favored. Standard EAS reactions, such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation (using an acyl chloride/AlCl₃), can be employed to introduce a variety of functional groups onto the benzyl ring. The reactivity of benzyl chloride derivatives in such reactions is a subject of study, with substituents on the ring influencing the reaction rates and outcomes. nih.gov
Table 4: Electrophilic Aromatic Substitution Reactions on the Benzyl Moiety
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Chloro-5-(4-nitrobenzyl)oxazole |
| Bromination | Br₂, FeBr₃ | 5-(4-Bromobenzyl)-2-chlorooxazole |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-((2-Chlorooxazol-5-yl)methyl)phenyl)ethan-1-one |
Ring-Opening and Rearrangement Pathways of the this compound Core
While aromatic, the oxazole ring is not inert and can participate in ring-opening and rearrangement reactions, particularly when subjected to energetic chemical or photochemical conditions. These transformations can lead to significant structural reorganization and provide access to different classes of compounds.
The oxazole ring can serve as a precursor to various heterocyclic and acyclic systems through reactions involving nucleophilic addition, ring-opening, and subsequent recyclization. researchgate.net While the ring is generally stable, certain conditions can induce its cleavage. For example, some spirooxazine derivatives have been shown to undergo a cation-induced ring-opening reaction, which is followed by a sequence of ring closure, deprotonation, and oxidation to yield substituted oxazole products. beilstein-journals.org This suggests that coordination to the heteroatoms of the oxazole ring can trigger its cleavage. beilstein-journals.org
Furthermore, electron capture by oxazole can lead to ring fission through the cleavage of a carbon-oxygen bond, generating a ring-opened anionic intermediate. nsf.gov While dissociative electron attachment studies have shown that isoxazoles readily undergo ring-opening, this process is less pronounced in oxazoles under the same conditions. rsc.org Nevertheless, these findings indicate that under potent reductive or nucleophilic conditions, the structural integrity of the this compound core can be compromised, leading to ring-opened species that can be trapped or undergo further rearrangement.
Oxazole derivatives are known to undergo a variety of photochemical rearrangements. The photoisomerization of isoxazoles to oxazoles, which proceeds through high-energy intermediates like acyl azirines, is a well-documented process that highlights the susceptibility of these five-membered heterocycles to light-induced transformations. nih.govacs.orgaip.org
More directly relevant are the photoinduced skeletal rearrangements of diarylethenes containing an oxazole ring. nih.govacs.org Upon UV irradiation, these compounds can undergo a complex transformation involving photocyclization, hydrogen shifts, and a lateral oxazole ring-opening event, ultimately yielding polyaromatic systems like naphthalenes. acs.orgfigshare.com This type of reaction demonstrates that the oxazole ring can be an active participant in photochemical cascades, enabling the synthesis of complex molecular architectures from relatively simple precursors. nih.gov These rearrangements underscore the potential for using light to drive the transformation of the this compound core into novel chemical structures.
Advanced Spectroscopic Characterization Techniques for Research on 5 Benzyl 2 Chlorooxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. organicchemistrydata.org By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the connectivity and spatial arrangement of atoms.
For 5-Benzyl-2-chlorooxazole, ¹H and ¹³C NMR would confirm the presence and connectivity of the benzyl (B1604629) and chlorooxazole moieties.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the methylene (B1212753) (-CH₂) bridge protons, and the single proton on the oxazole (B20620) ring. The aromatic protons would likely appear as a complex multiplet in the range of 7.2-7.4 ppm. carlroth.com The benzylic methylene protons would be expected to produce a singlet at approximately 4.0-4.2 ppm. The proton on the oxazole ring (at position 4) would appear as a singlet in the vinylic region, estimated to be around 7.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be predicted for the ten carbon atoms. The chemical shifts can be estimated based on the effects of the substituents (benzyl group, chlorine atom, and the oxazole ring structure). hw.ac.uk Quaternary carbons, such as the one bonded to chlorine (C2) and the one at the junction of the benzyl group (C5), would typically show weaker signals.
Below are the predicted NMR data for this compound.
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.35 | m | 5H | Phenyl group protons (C₆H₅) |
| ~7.01 | s | 1H | Oxazole ring proton (H4) |
| ~4.12 | s | 2H | Methylene protons (-CH₂) |
Note: Predicted values. 's' denotes singlet, 'm' denotes multiplet.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~155.2 | C2 (C-Cl on oxazole) |
| ~148.5 | C5 (C-benzyl on oxazole) |
| ~135.4 | C1' (Quaternary phenyl) |
| ~129.0 | C2'/C6' (ortho-phenyl) |
| ~128.8 | C3'/C5' (meta-phenyl) |
| ~127.5 | C4' (para-phenyl) |
| ~122.3 | C4 (C-H on oxazole) |
| ~30.1 | -CH₂- (Methylene carbon) |
Note: Predicted values.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. researchgate.net The molecular formula of this compound is C₁₀H₈ClNO, with an exact mass of approximately 193.03 Da. chemsrc.com
In a typical electron impact (EI) mass spectrum, this compound would produce a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity about one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
The fragmentation of the molecular ion provides a "fingerprint" that helps in structural elucidation. tutorchase.comlibretexts.org For this compound, key fragmentation pathways would likely involve the cleavage of the benzyl group and fragmentation of the oxazole ring. The most stable fragment is often the benzyl cation or the related tropylium (B1234903) ion at m/z 91, which would likely be the base peak. docbrown.inforesearchgate.net
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Formula |
|---|---|---|
| 193/195 | Molecular Ion [M]⁺ | [C₁₀H₈ClNO]⁺ |
| 91 | Tropylium Ion (Base Peak) | [C₇H₇]⁺ |
| 102/104 | [M - C₇H₇]⁺ | [C₃HClNO]⁺ |
| 77 | Phenyl Ion | [C₆H₅]⁺ |
| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ |
Note: Predicted values. The m/z values are for the most abundant isotope (³⁵Cl) unless otherwise noted.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Current time information in Bangalore, IN.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. The presence of the aromatic benzene (B151609) ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net The oxazole ring, being a heteroaromatic system, would show characteristic C=N and C-O stretching bands. The C=N stretch is expected around 1650-1550 cm⁻¹, while the C-O-C stretch would appear in the 1250-1020 cm⁻¹ region. libretexts.org The C-Cl bond would show a stretching absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.
Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Benzene & Oxazole) |
| 2925-2850 | C-H Stretch | Methylene (-CH₂) |
| ~1610, 1580, 1495, 1455 | C=C Stretch | Aromatic Ring (Benzene) |
| ~1590 | C=N Stretch | Oxazole Ring |
| ~1150 | C-O-C Stretch | Oxazole Ring |
| ~750 | C-Cl Stretch | Chloro-substituent |
Note: Predicted values based on typical functional group absorption ranges.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orghmdb.ca This technique is particularly useful for analyzing compounds with conjugated systems and aromatic rings.
This compound contains two chromophores: the benzene ring and the oxazole ring. These systems are capable of undergoing π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) electronic transitions. libretexts.org The benzene ring typically exhibits strong absorption bands around 200 nm and a weaker, structured band around 254 nm. msu.edu The oxazole ring, as a heteroaromatic system, will also show characteristic π → π* transitions. The conjugation between the π systems is minimal as they are separated by a CH₂ group, so the spectrum would likely be a composite of the individual chromophores. The presence of the chlorine atom and the oxygen and nitrogen heteroatoms may cause slight shifts in the absorption maxima (λ_max).
Predicted UV-Vis Absorption Data for this compound
| λ_max (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~210 | π → π* | Oxazole Ring |
| ~254 | π → π* | Benzene Ring |
Note: Predicted values. The exact maxima and molar absorptivity (ε) would need to be determined experimentally.
Application of Multivariate Spectroscopic Methods in Reaction Monitoring
In the synthesis or further reaction of this compound, monitoring the reaction progress in real-time is crucial for optimization and control. Multivariate spectroscopic methods, which involve analyzing multiple variables (e.g., wavelengths) simultaneously, are ideal for this purpose. drugbank.com Techniques like inline Near-Infrared (NIR) or Infrared (IR) spectroscopy can be coupled with chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares Regression (PLS-R). carlroth.commsu.edu
Computational Chemistry and Mechanistic Studies of 5 Benzyl 2 Chlorooxazole Transformations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of molecules like 5-Benzyl-2-chlorooxazole. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's behavior.
The electronic character of this compound is primarily dictated by the interplay of its substituents: the electron-withdrawing chloro group at the 2-position and the benzyl (B1604629) group at the 5-position. The chlorine atom, being highly electronegative, significantly lowers the energy of the molecular orbitals and creates an electron-deficient center at the C2 carbon. This effect is crucial for the molecule's susceptibility to nucleophilic attack at this position.
Conversely, the benzyl group at the C5 position can act as a bulky electron-donating group through hyperconjugation and resonance, influencing the electron density of the oxazole (B20620) ring. Quantum chemical studies on substituted oxazoles have shown that electron-donating groups generally increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. researchgate.net However, the primary electronic influence on the oxazole ring in this compound is the strong electron-withdrawing effect of the chlorine atom.
Key electronic properties that can be determined through quantum chemical calculations include:
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would likely show a region of high positive potential (electron deficiency) around the C2-chloro moiety, indicating a prime site for nucleophilic attack. The benzyl group would exhibit a more neutral or slightly negative potential.
Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the HOMO and LUMO are critical for predicting reactivity. The LUMO is expected to be localized primarily on the oxazole ring, particularly around the C2 carbon, reflecting its electrophilic character. The HOMO may have significant contributions from the benzyl group's π-system. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. scispace.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. For this compound, NBO analysis would quantify the polarization of the C-Cl bond and the electronic contributions of the benzyl group to the oxazole ring.
| Calculated Property | Predicted Value/Observation for this compound | Significance |
|---|---|---|
| HOMO Energy | Relatively low due to the electron-withdrawing chloro group | Indicates resistance to oxidation |
| LUMO Energy | Low, indicating susceptibility to nucleophilic attack | Governs reactions with nucleophiles |
| HOMO-LUMO Gap | Relatively large | Suggests high kinetic stability |
| Dipole Moment | Significant, due to the polarized C-Cl bond | Influences solubility and intermolecular interactions |
| Mulliken Atomic Charges | Positive charge on C2, negative charge on N and Cl | Highlights electrophilic and nucleophilic centers |
Molecular Dynamics Simulations of Reactivity Pathways
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and the initial stages of chemical reactions. researchgate.netrsc.org For this compound, MD simulations can be employed to explore its reactivity pathways in different chemical environments.
By simulating the molecule in the presence of various reactants (e.g., nucleophiles, electrophiles, or radicals) and in different solvents, it is possible to observe the preferred modes of interaction and the formation of pre-reaction complexes. These simulations can reveal how the benzyl group's conformational flexibility might influence the accessibility of the reactive sites on the oxazole ring.
Reactive MD simulations, which use force fields that allow for the formation and breaking of chemical bonds, can be particularly insightful. nih.govmdpi.com Such simulations could model potential reaction pathways, such as the nucleophilic substitution of the chlorine atom or electrophilic attack on the oxazole ring. Key aspects that can be investigated with MD include:
Solvent Effects: MD simulations can explicitly model solvent molecules, allowing for the study of how the solvent shell around this compound influences its reactivity. For instance, polar solvents might stabilize charged intermediates or transition states, thereby affecting reaction rates.
Conformational Sampling: The benzyl group can rotate and adopt various conformations. MD simulations can explore the conformational landscape and identify the most stable conformers, as well as how these conformations affect the accessibility of the C2 and C5 positions of the oxazole ring.
Encounter and Complex Formation: MD can simulate the diffusion and collision of this compound with other reactants, providing information on the formation of encounter pairs and the stability of any resulting pre-reaction complexes.
| Simulation Type | Objective for this compound | Expected Insights |
|---|---|---|
| Classical MD in Explicit Solvent | Study solvation and conformational dynamics | Understanding of solvent structuring around the molecule and preferred conformations of the benzyl group. |
| Steered MD or Umbrella Sampling | Investigate the free energy profile of a reaction | Determination of the potential of mean force along a reaction coordinate, such as the approach of a nucleophile to the C2 position. |
| Reactive MD (e.g., ReaxFF) | Simulate bond-breaking and bond-forming events | Exploration of possible reaction pathways and identification of short-lived intermediates. nih.gov |
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies, often employing DFT, are crucial for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. mdpi.comresearchgate.net For this compound, such studies would focus on its characteristic reactions, particularly nucleophilic substitutions and cross-coupling reactions.
A primary reaction pathway for 2-chlorooxazoles is nucleophilic aromatic substitution (SNAAr), where the chlorine atom is displaced by a nucleophile. Theoretical calculations can map out the potential energy surface for this reaction, identifying the key intermediates and the transition state. The mechanism would likely involve the formation of a Meisenheimer-like intermediate, where the nucleophile adds to the C2 carbon, breaking the aromaticity of the oxazole ring. The stability of this intermediate and the height of the energy barrier to its formation and subsequent loss of the chloride ion would determine the reaction rate.
Computational studies can also investigate the transition states of various reactions. researchgate.net For instance, in a palladium-catalyzed cross-coupling reaction, theoretical calculations can help to understand the energies of the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the catalytic cycle.
| Reaction Type | Proposed Mechanism for this compound | Key Computational Findings |
|---|---|---|
| Nucleophilic Aromatic Substitution | Two-step addition-elimination via a Meisenheimer-like intermediate. | Calculation of the activation energy for the formation of the intermediate and the overall reaction energy. |
| Suzuki Cross-Coupling | Catalytic cycle involving oxidative addition of Pd(0) to the C-Cl bond, transmetalation with a boronic acid, and reductive elimination. researchgate.net | Determination of the rate-determining step and the influence of ligands on the catalytic cycle. |
| Electrophilic Aromatic Substitution | Less favorable due to the deactivating chloro group, but potential attack at the benzyl ring. | Comparison of activation energies for attack at different positions to predict regioselectivity. |
Prediction of Reactivity and Selectivity in Derivatization
A significant application of computational chemistry is the prediction of reactivity and selectivity in the derivatization of a molecule. nih.gov For this compound, computational models can predict the most likely sites for chemical modification and the relative rates of different reactions.
Reactivity indices derived from DFT, such as Fukui functions and dual descriptors, can be used to predict the most electrophilic and nucleophilic sites in the molecule. researchgate.net For this compound, these indices would almost certainly identify the C2 carbon as the most electrophilic center, making it the primary target for nucleophiles. The nitrogen atom of the oxazole ring would be a likely site for protonation or coordination to Lewis acids.
Computational methods can also be used to predict the regioselectivity of reactions. For example, in electrophilic substitution reactions, calculations can determine the relative stability of the intermediates formed by attack at different positions on the benzyl ring, thereby predicting the preferred site of substitution.
Furthermore, by computationally screening a library of potential reactants, it is possible to predict which derivatization reactions are most likely to be successful. This in silico screening can save significant time and resources in the laboratory by prioritizing the most promising synthetic routes.
| Reactivity Aspect | Computational Approach | Predicted Outcome for this compound |
|---|---|---|
| Nucleophilic Attack | Fukui functions, MEP analysis | Highly selective for the C2 position. |
| Electrophilic Attack | Analysis of HOMO and calculation of intermediate stabilities | Preferential attack on the benzyl ring, likely at the para position. |
| Radical Attack | Spin density calculations for radical adducts | Complex reactivity, with potential for attack at multiple sites. |
| Reaction with Dienes (Diels-Alder) | Calculation of activation barriers for cycloaddition | The oxazole can act as a diene, with reactivity influenced by the substituents. scilit.com |
5 Benzyl 2 Chlorooxazole As a Key Building Block in Advanced Organic Synthesis
Rational Design and Synthesis of Complex Heterocyclic Systems
The rational design of complex molecules often relies on the use of robust and predictable building blocks. 5-Benzyl-2-chlorooxazole fits this role perfectly, primarily due to the reactivity of the 2-chloro substituent. The electron-withdrawing nature of the oxazole (B20620) ring activates the C2 position for nucleophilic attack, and the chlorine atom serves as an excellent leaving group. thieme-connect.de This facilitates its participation in a variety of bond-forming reactions, enabling the construction of intricate heterocyclic systems.
The primary strategies for elaborating the this compound core involve two main classes of reactions:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is readily displaced by a wide range of nucleophiles. This reaction is a straightforward and efficient method for introducing new functional groups and building molecular complexity. For instance, reactions with amines or anilines yield 2-aminooxazole derivatives, while reactions with alkoxides or thiols produce the corresponding 2-alkoxy or 2-thioethers. thieme-connect.de These reactions are foundational for creating libraries of compounds with varied substituents at the C2 position.
Palladium-Catalyzed Cross-Coupling Reactions: The 2-chlorooxazole (B1317313) moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. Key examples include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, attaching new aryl or heteroaryl groups. researchgate.net
Stille Coupling: Reaction with organostannanes to introduce a variety of carbon-based fragments.
Sonogashira Coupling: Reaction with terminal alkynes to synthesize 2-alkynyl-oxazoles, which are themselves versatile intermediates. researchgate.net
Buchwald-Hartwig Amination: A powerful alternative for forming C-N bonds with a broad scope of amine coupling partners.
These coupling reactions effectively extend the conjugated π-system of the oxazole ring, a critical feature for applications in materials science and for creating rigid scaffolds in drug design. The ability to predictably engage in these transformations allows chemists to rationally design and synthesize complex, multi-ring heterocyclic systems starting from a single, versatile precursor.
| Reaction Type | Coupling Partner / Reagent | Resulting Structure at C2-Position | Significance |
|---|---|---|---|
| Nucleophilic Substitution (SNAr) | Amine (R-NH2) | -NHR (Amine) | Introduction of diverse polar groups; library synthesis. |
| Nucleophilic Substitution (SNAr) | Alkoxide (R-O-) | -OR (Ether) | Modulation of electronic properties and solubility. |
| Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)2) | -R (Aryl, Heteroaryl, etc.) | Formation of bi-aryl systems; extension of π-conjugation. researchgate.net |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | -C≡C-R (Alkyne) | Creation of linear, rigid linkers for complex architectures. researchgate.net |
| Buchwald-Hartwig Amination | Amine (R1R2NH) | -NR1R2 (Amine) | Broad substrate scope for C-N bond formation. |
Construction of Diverse Compound Libraries
A compound library is a collection of distinct chemical compounds used in high-throughput screening to identify new drug leads or other biologically active molecules. gardp.org The construction of these libraries benefits immensely from starting materials that have a constant "core" and a reactive site for introducing diversity. This compound is an exemplary scaffold for this purpose.
The general strategy involves using the 5-benzyloxazole (B3260365) moiety as the constant core structure while exploiting the reactivity of the 2-chloro position to introduce a wide array of different chemical fragments. This approach, often carried out using parallel synthesis techniques, allows for the rapid generation of hundreds or thousands of unique, yet related, compounds.
For example, a research program could take a stock solution of this compound and distribute it into a 96-well plate. To each well, a different commercially available amine, boronic acid, or thiol could be added along with the appropriate reagents and catalysts. After a period of reaction, this process would yield a plate containing 96 unique 5-benzyloxazole derivatives, each with a different substituent at the 2-position. This library can then be directly submitted for biological screening. The process is efficient, scalable, and allows for a systematic exploration of the chemical space around the core scaffold.
| Core Scaffold | Diversity-Oriented Reagent Class | Example Reagent | Resulting Compound Sub-Class |
|---|---|---|---|
| This compound | Primary & Secondary Amines | Morpholine (B109124) | 2-(Morpholin-4-yl)-5-benzyloxazole |
| Aryl Boronic Acids | Pyridine-3-boronic acid | 5-Benzyl-2-(pyridin-3-yl)oxazole | |
| Thiols | Cyclopentanethiol | 5-Benzyl-2-(cyclopentylthio)oxazole |
Applications in Scaffold-Based Drug Discovery Research
Scaffold-based drug discovery is a powerful strategy that focuses on identifying and optimizing a core molecular structure—the scaffold—that is known to interact with a specific biological target. biosolveit.de The oxazole ring is considered a "privileged scaffold" in medicinal chemistry because its structure appears in a multitude of natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. tandfonline.comirjmets.comresearchgate.netrsc.org
This compound provides an ideal entry point for scaffold-based drug discovery campaigns for several reasons:
Biologically Relevant Core: The oxazole core itself is a validated pharmacophore, meaning it has the right steric and electronic features to bind to biological targets. tandfonline.comresearchgate.net
Defined Modification Vector: The C2-chloro bond provides a specific and reliable point for chemical modification. This allows medicinal chemists to systematically alter the structure and observe the effects on biological activity, a process known as establishing a Structure-Activity Relationship (SAR).
Tunable Properties: The benzyl (B1604629) group at C5 provides a lipophilic (fat-loving) anchor that can be further modified if necessary. The substituent introduced at the C2 position can be used to tune properties like potency, selectivity, solubility, and metabolic stability. For example, introducing a polar amine can increase water solubility, while adding another aromatic ring could enhance binding through π-stacking interactions with the target protein.
In a typical workflow, an initial "hit" compound containing the 5-benzyloxazole scaffold might be identified from a screening campaign. Using the synthetic reactions described in section 6.1, chemists would then generate a focused library of analogues (as in section 6.2) to explore the SAR. This iterative process of design, synthesis, and testing aims to optimize the initial hit into a potent and selective drug candidate.
| Structural Component | Role in Drug Design | Example Modifications via this compound |
|---|---|---|
| Oxazole Ring | Core scaffold for target binding; rigid linker. | Serves as the central, constant structural element. |
| C5-Benzyl Group | Occupies lipophilic pockets in the target; provides a point for secondary modification. | Remains constant or can be replaced with other substituted benzyl groups in the initial synthesis. |
| C2-Substituent | Primary point for SAR exploration; modulates potency, selectivity, and physicochemical properties. | Introduction of diverse aryl, alkyl, amino, and ether groups via substitution or coupling reactions. |
Utility in Materials Science Research
The applications of oxazole derivatives extend beyond medicine into the realm of materials science, where their unique electronic and photophysical properties are of great interest. irjmets.com The conjugated π-electron system of the oxazole ring is the source of these properties. This compound serves as a key precursor for creating advanced materials.
The synthetic versatility of the 2-chloro position allows for the construction of extended π-conjugated systems. By using cross-coupling reactions to link the oxazole core to other aromatic or unsaturated groups, scientists can design molecules with specific optical and electronic characteristics. Potential applications include:
Organic Electronics: Compounds with extended conjugation can exhibit semiconductor properties, making them candidates for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The oxazole unit can be incorporated into polymers or used as a building block for small-molecule-based devices.
Fluorescent Dyes and Sensors: The oxazole ring is a known fluorophore. The emission properties (color, intensity) of oxazole-based dyes can be finely tuned by attaching different electron-donating or electron-withdrawing groups at the 2-position. This allows for the creation of tailored dyes for bio-imaging or chemical sensing applications.
Crystal Engineering: Recent studies have explored the use of oxazole derivatives in designing multicomponent crystals. The nitrogen and oxygen atoms of the oxazole ring can act as halogen bond acceptors, allowing them to form predictable, ordered solid-state structures with other molecules. rsc.org This is a fundamental aspect of crystal engineering, which aims to design new materials with desired properties (e.g., optical, mechanical) by controlling how molecules pack together in a crystal.
| Application Area | Relevant Property | Role of this compound |
|---|---|---|
| Organic Electronics (e.g., OLEDs) | Luminescence, charge transport. | Precursor to extended π-conjugated systems via cross-coupling. |
| Fluorescent Probes | Tunable fluorescence emission. | Core fluorophore whose properties are modified by the substituent at C2. |
| Supramolecular Chemistry | Formation of ordered structures. | A building block for co-crystals through halogen or hydrogen bonding. rsc.org |
Emerging Research Frontiers and Future Perspectives on 5 Benzyl 2 Chlorooxazole Chemistry
Development of More Sustainable Synthetic Routes
The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly guiding synthetic strategies. liverpool.ac.uk For a molecule like 5-Benzyl-2-chlorooxazole, this involves moving away from traditional methods that may use stoichiometric reagents and hazardous solvents towards more environmentally benign alternatives. irjmets.com
Future research is focused on several key areas to enhance the sustainability of its synthesis:
Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild conditions, significantly reducing energy consumption and waste. While specific enzymes for this compound are still under exploration, research on related heterocyclic syntheses demonstrates the potential. For instance, immobilized lipases like Novozym 435 have been effectively used to catalyze the formation of oxadiazole derivatives, a process that could be adapted for oxazole (B20620) synthesis. nih.govsynthiaonline.com This approach aligns with green chemistry principles by utilizing renewable catalysts. liverpool.ac.uk
Green Solvents and Reaction Media : Shifting from conventional volatile organic compounds to greener alternatives is a critical goal. Deep Eutectic Solvents (DESs), which are biodegradable and have low toxicity, have been successfully used as media for C-H activation reactions on other heterocycles. encyclopedia.pub Exploring DESs or water-based systems for the synthesis and functionalization of this compound could drastically lower the environmental footprint.
Atom Economy and Catalytic Cycles : Modern synthetic methods prioritize maximizing the incorporation of all reactant atoms into the final product. liverpool.ac.uk This involves replacing stoichiometric reagents with catalytic systems. For example, instead of using stoichiometric dehydrating agents in traditional oxazole syntheses like the Robinson-Gabriel reaction, catalytic methods using transition metals (e.g., palladium, copper) are being developed for the cyclization step. irjmets.commdpi.com
Table 1: Comparison of Traditional vs. Prospective Sustainable Synthetic Parameters
| Parameter | Traditional Route (e.g., Robinson-Gabriel) | Sustainable Route (Prospective) | Rationale for Improvement |
|---|---|---|---|
| Catalyst | Stoichiometric (e.g., H₂SO₄, POCl₃) | Catalytic (e.g., Biocatalyst, Transition Metal) | Reduces waste, avoids harsh reagents, allows for catalyst recycling. liverpool.ac.ukirjmets.com |
| Solvent | Toluene, Dioxane | Deep Eutectic Solvent, Water, or 2-MeTHF | Minimizes use of hazardous and volatile organic compounds. encyclopedia.pubbeilstein-journals.org |
| Energy Input | High temperatures often required | Mild conditions (room temp. to moderate heat) | Reduces energy consumption and process costs. nih.gov |
| Byproducts | Significant salt and reagent-derived waste | Minimal byproducts (e.g., water) | Improves atom economy and simplifies purification. liverpool.ac.uk |
| Atom Economy | Low to Moderate | High | Maximizes the efficiency of reactant incorporation into the final product. liverpool.ac.uk |
Exploration of Novel Reactivity Patterns
The structural features of this compound—an electron-deficient C2 position, an electron-rich C4/C5 system, and an activatable benzylic C-H bond—make it a prime candidate for exploring novel chemical transformations beyond simple nucleophilic substitution at the C2-chloro position.
Cross-Coupling Reactions : The C2-Cl bond is an ideal handle for transition metal-catalyzed cross-coupling reactions. While Suzuki and Stille couplings are established methods for forming C-C bonds with 2-chlorooxazoles, future work will likely explore a broader range of coupling partners and catalysts. researchgate.netresearchgate.net Sequential cross-coupling, where other positions on the molecule are functionalized first, could allow for the programmed synthesis of highly complex, multi-substituted oxazoles. rsc.org The relative reactivity of different positions on the oxazole ring (C2 > C5 > C4) can be exploited for selective functionalization. nih.gov
C-H Activation/Functionalization : Direct C-H activation is a powerful strategy that forms new bonds without pre-functionalized starting materials. beilstein-journals.org For this compound, this opens two exciting possibilities:
meta-C-H Functionalization : Palladium-catalyzed methods using specialized ligands have enabled the functionalization of C-H bonds at the meta position of benzylamine (B48309) derivatives, a strategy that could be applied to the benzyl (B1604629) moiety of the target molecule. nih.gov
Benzylic C-H Functionalization : The benzylic protons are susceptible to activation. Reactions involving hydrogen-atom transfer (HAT) could lead to direct oxidation or coupling at the benzylic carbon, providing a new route to derivatives. beilstein-journals.org
Cycloaddition Reactions : Oxazoles can act as dienes or dienophiles in pericyclic reactions, offering a pathway to complex polycyclic structures. libretexts.orgmsu.edu Investigating the participation of this compound in [4+2] or [2+2] cycloadditions could unlock novel molecular scaffolds. nih.gov The electronic nature of the substituents would heavily influence the feasibility and regioselectivity of such reactions.
Table 2: Emerging Reactivity Patterns for this compound
| Reactivity Pattern | Target Bond | Typical Catalyst/Reagent | New Bond Formed | Potential Application |
|---|---|---|---|---|
| Suzuki Coupling | C2-Cl | Pd(0) catalyst, Boronic acid | C-C (Aryl/Alkyl) | Core structure modification. researchgate.net |
| Stille Coupling | C2-Cl | Pd(0) catalyst, Organostannane | C-C (Aryl/Vinyl) | Synthesis of complex natural product analogs. researchgate.net |
| Benzylic C-H Activation | Benzyl C-H | Ru or Rh catalyst, Oxidant | C-O, C-N, C-C | Introduction of new functional groups at the benzyl position. beilstein-journals.org |
| Diels-Alder Cycloaddition | Oxazole π-system | Lewis Acid or Thermal | C-C, C-O | Construction of fused bicyclic and polycyclic systems. libretexts.org |
Integration with Flow Chemistry and Automation Technologies
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, consistency, and scalability. nih.govnih.gov Automation and high-throughput screening (HTS) further accelerate discovery and optimization. unchainedlabs.com
Continuous Flow Synthesis : The synthesis of oxazole derivatives has been successfully demonstrated in automated continuous flow reactors. acs.orgcapes.gov.br These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity than batch methods. polimi.it Applying this technology to this compound could enable on-demand production and safer handling of reactive intermediates. Flow systems are particularly advantageous for reactions that are highly exothermic or involve unstable species. beilstein-journals.org
Automated Reaction Optimization : Integrating flow reactors with automated sampling and analysis allows for rapid optimization of reaction conditions. High-throughput screening platforms can systematically test vast arrays of catalysts, ligands, solvents, and temperatures to quickly identify optimal conditions for a desired transformation. unchainedlabs.comnih.gov This is particularly valuable for developing new C-H activation or cross-coupling protocols for this compound.
Telescoped and Multistep Synthesis : Flow chemistry enables "telescoping," where multiple reaction steps are performed sequentially in a continuous line without isolating intermediates. A flow setup could be designed to first synthesize the this compound core and then, in a subsequent reactor coil, perform a cross-coupling or C-H functionalization reaction, streamlining the entire process from simple precursors to a complex final product.
Table 3: Key Parameters in an Exemplary Flow Synthesis of a Disubstituted Oxazole
| Parameter | Typical Value/Condition | Significance |
|---|---|---|
| Reactor Type | Mesofluidic Coil or Chip Reactor | Provides high surface-area-to-volume ratio for efficient heat and mass transfer. polimi.it |
| Flow Rate | 0.1 - 1.0 mL/min | Determines residence time and production throughput. nih.gov |
| Residence Time | 5 - 60 minutes | The duration reactants spend in the heated zone; critical for reaction completion. illinois.edu |
| Temperature | 80 - 150 °C | Can be precisely controlled; solvents can be superheated safely to accelerate reactions. polimi.it |
| Back-Pressure Regulator | 50 - 200 psi | Allows for heating solvents above their atmospheric boiling points, increasing reaction rates. nih.gov |
| Outcome | High Yield (e.g., >85%), High Purity | Demonstrates the efficiency and control offered by continuous processing. acs.org |
Q & A
Q. What are the common synthetic routes for preparing 5-substituted benzoxazole derivatives like 5-Benzyl-2-chlorooxazole?
- Methodological Answer : A typical approach involves cyclocondensation of substituted benzaldehyde derivatives with hydroxylamine or chlorooxazole precursors. For example, substituted benzisoxazoles are synthesized via nitrile oxide cycloaddition or condensation of o-hydroxybenzaldehydes with ammonia derivatives . Reaction optimization may include varying solvents (e.g., ethanol, DMF), catalysts (e.g., HCl, SnCl₂), and temperatures (e.g., 70–100°C). Characterization via , , and melting point analysis is critical to confirm regioselectivity and purity .
Q. How can researchers characterize this compound and confirm its structural integrity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : to identify aromatic proton environments and substituent effects (e.g., benzyl group at position 5, chlorine at position 2) .
- HPLC/MS : To assess purity (>95%) and molecular weight confirmation .
- TLC Monitoring : Ethyl acetate/methanol/water (10:1:1) systems to track reaction progress .
Q. What preliminary pharmacological screening strategies are applicable to this compound?
- Methodological Answer : Begin with in vitro assays for bioactivity:
- Anti-inflammatory : COX-1/COX-2 inhibition assays .
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized under varying reaction conditions?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables:
- Catalysts : Compare SnCl₂ vs. FeCl₃ for cyclization efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. ethanol .
- Temperature : Higher temperatures (80–100°C) often improve cyclization but risk decomposition; monitor via TLC .
Q. How should researchers address contradictions in biological activity data for this compound analogs?
- Methodological Answer :
- Comparative Dose-Response Studies : Replicate assays at standardized concentrations (e.g., 1–100 µM) to identify potency thresholds .
- Structural Confirmation : Re-examine NMR/data to rule out regioisomeric impurities .
- Statistical Analysis : Use ANOVA or t-tests to validate reproducibility across independent trials .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at positions 4 or 6 (e.g., fluoro, methoxy) to assess electronic effects .
- Pharmacophore Mapping : Use docking studies (e.g., AutoDock) to predict binding to targets like COX-2 or bacterial enzymes .
- Bioisosteric Replacement : Replace chlorine with bromine or benzyl with phenyl groups to evaluate steric/electronic impacts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., benzoyl chloride derivatives) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in sealed containers .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilicity at C2 (chlorine site) .
- Reactivity Indices : Calculate Fukui indices to identify sites prone to attack by amines or thiols .
Q. What stability challenges arise when storing this compound, and how can they be mitigated?
- Methodological Answer :
Q. How can regioselective functionalization of this compound be achieved for targeted drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
